molecular formula C18H21N3O3 B12158242 2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12158242
M. Wt: 327.4 g/mol
InChI Key: CHLUEKHDQQEZGC-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then acetylated to introduce the acetyl group.

The next step involves the condensation of the acetylated indole with 5,5-dimethylcyclohexane-1,3-dione. This reaction is typically carried out under basic conditions using a base such as potassium carbonate in a suitable solvent like ethanol . The final product is obtained after purification, usually by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxo derivatives of the indole moiety.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Mechanism of Action

The mechanism of action of 2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of an indole moiety with a cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C18H21N3O3/c1-11(22)21-7-6-12-8-13(4-5-14(12)21)19-20-17-15(23)9-18(2,3)10-16(17)24/h4-5,8,23H,6-7,9-10H2,1-3H3

InChI Key

CHLUEKHDQQEZGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(CC(CC3=O)(C)C)O

Origin of Product

United States

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